(E)-2-(4-cinnamamidophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
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Description
(E)-2-(4-cinnamamidophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H15F3N6O2 and its molecular weight is 416.364. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has been focused on the synthesis and characterization of various heterocyclic compounds, including tetrazoles, which share structural similarities or functional groups with "(E)-2-(4-cinnamamidophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide." For instance, studies detail the synthesis of novel heterocyclic derivatives through reactions involving compounds such as 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and 5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazoles, showcasing their potential in the development of new chemical entities with varied biological activities (Hassan et al., 2014), (Sokolov et al., 2018).
Antimicrobial and Anticancer Properties
Several synthesized compounds exhibit significant antimicrobial and anticancer properties. The structural modification of these compounds, including the introduction of tetrazole rings or fluorine substitutions, has been shown to influence their biological activity. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have demonstrated anti-inflammatory, analgesic, and cyclooxygenase inhibitory activities (Abu‐Hashem et al., 2020). Another study reported on dicationic imidazo[1,2-a]pyridines showing strong DNA affinities and significant in vitro and in vivo activity against trypanosomal and plasmodial infections (Ismail et al., 2004).
Solvent Effects and Electro-optical Properties
Research has also explored the solvent effects on the absorption and fluorescence spectra of carboxamides, providing insights into their electronic properties and potential applications in materials science. For instance, the study of solvent effects on certain carboxamides revealed changes in their dipole moments, which could have implications for their use in electronic and photonic devices (Patil et al., 2011).
Coordination Chemistry and Nonlinear Optical Properties
Tetrazole-based compounds have been utilized in the development of coordination networks with potential applications in nonlinear optics (NLO). The synthesis and structural analysis of these coordination networks can lead to materials with significant SHG efficiencies, which are valuable in NLO applications (Liao et al., 2013).
Properties
IUPAC Name |
2-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N6O2/c20-19(21,22)12-23-18(30)17-25-27-28(26-17)15-9-7-14(8-10-15)24-16(29)11-6-13-4-2-1-3-5-13/h1-11H,12H2,(H,23,30)(H,24,29)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWNEVUERPJRJL-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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